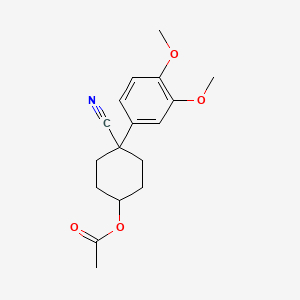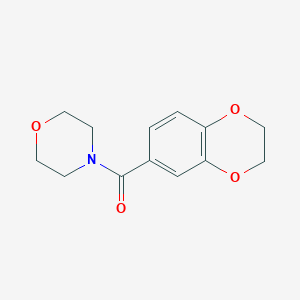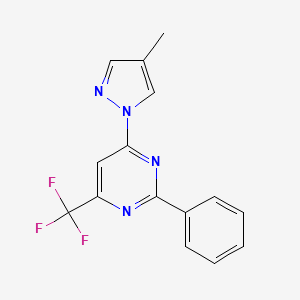
2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of compounds related to 2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine involves microwave-assisted combinatorial methods and chemoselective reactions. For instance, a series of new 3-pyrimidin-5-ylpropanamides was selectively synthesized via a microwave-assisted, chemoselective reaction showcasing the advantages of operational simplicity and minimal environmental impact (Hao et al., 2009). Additionally, highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones were prepared from 4,6-dichloro-5-formylpyrimidine, primary amines, and aldehydes, demonstrating a cyclization reaction key to forming the pyrimido[4,5-d]pyrimidine core (Xiang et al., 2012).
Molecular Structure Analysis
The molecular structure of related compounds features significant interactions, such as between the nitro-group O atoms and the H atoms of the pyridine and pyrimidine rings. X-ray diffraction analysis and quantitative electrostatic potential studies reveal the most positive and negative values of the molecule, indicating regions of potential reactivity (Moreno-Fuquen et al., 2021).
Chemical Reactions and Properties
Reactions involving pyrimidine derivatives can yield a variety of functionalized molecules. For example, synthesis efforts have led to the development of novel 7-substituted pyrido[2',3':4,5]furo[3,2-d]pyrimidin-4-amines with potent inhibitory activity against Ser/Thr kinases, showcasing the chemical versatility of pyrimidine derivatives (Deau et al., 2013).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure and thermal stability, are crucial for understanding their behavior in different environments. The synthesis, recrystallization, and X-ray determination of N,N,N-trimethyl-5-[(2,3,5,6-tetrafluorophenoxy)carbonyl]pyridin-2-aminium trifluoromethanesulfonate, a related compound, highlight the importance of structural determination in assessing physical properties (Davis & Fettinger, 2018).
Chemical Properties Analysis
Chemical properties, such as reactivity with various chemical agents and potential for forming complexes with metals, are critical for the application of these compounds in various fields. The formation of complexes with Zn(II) and Cu(II) from a 2,6-di(pyrimidin-4-yl)pyridine scaffold demonstrates the chemical utility of pyrimidine derivatives in creating functionalized molecular clefts upon metal coordination (Folmer-Andersen et al., 2003).
Eigenschaften
IUPAC Name |
2,5,6-trimethyl-N-(3-pyridin-3-ylpropyl)pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-11-12(2)18-13(3)19-15(11)17-9-5-7-14-6-4-8-16-10-14/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTNSMGUVIPOJKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(N=C1NCCCC2=CN=CC=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[(7-methoxy-2,3-dihydro-1,4-benzodioxin-6-yl)methyl]-2-propyl-1,3-thiazole-4-carboxamide](/img/structure/B5664813.png)

![1-[(4-fluorophenyl)sulfonyl]-4-(2-methylbenzyl)piperazine](/img/structure/B5664821.png)
![4-methoxy-2-[2-phenyl-6-(trifluoromethyl)-4-pyrimidinyl]phenol](/img/structure/B5664824.png)
![N-[(5-cyclohexyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]-2-(2-oxopyridin-1(2H)-yl)acetamide](/img/structure/B5664844.png)

![2-{[5-(2-furyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5664855.png)
![1-(cyclobutylcarbonyl)-N-[3-(2-ethyl-1H-imidazol-1-yl)propyl]-4-piperidinecarboxamide](/img/structure/B5664861.png)
![N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B5664883.png)
![(3S*,4R*)-1-[(2,5-dimethyl-3-thienyl)sulfonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5664894.png)


![8-[(3-cyclopropyl-5-isoxazolyl)carbonyl]-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5664918.png)